Prop-2-yn-1-yl furan-3-carboxylate

Click Chemistry Bioconjugation Chemical Biology

Avoid assay failures from non-alkyne analogs (e.g., propyl or allyl furan-3-carboxylates) that lack orthogonal reactivity. Procure prop-2-yn-1-yl furan-3-carboxylate (CAS 116041-58-8), a validated terminal-alkyne building block, to enable quantitative CuAAC 'click' chemistry for assembling 1,2,3-triazole libraries. Its ~15 µM IC50 against MCF-7 cells provides a reliable baseline for oncology SAR studies, while its patented furan-3-carboxylate scaffold supports agrochemical acaricide discovery. Available as a high-purity heterocyclic ester building block.

Molecular Formula C8H6O3
Molecular Weight 150.133
CAS No. 116041-58-8
Cat. No. B570855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProp-2-yn-1-yl furan-3-carboxylate
CAS116041-58-8
Synonyms3-Furancarboxylicacid,2-propynylester(9CI)
Molecular FormulaC8H6O3
Molecular Weight150.133
Structural Identifiers
SMILESC#CCOC(=O)C1=COC=C1
InChIInChI=1S/C8H6O3/c1-2-4-11-8(9)7-3-5-10-6-7/h1,3,5-6H,4H2
InChIKeyFILIXFDMUZQLGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prop-2-yn-1-yl furan-3-carboxylate Procurement Guide


Prop-2-yn-1-yl furan-3-carboxylate (CAS 116041-58-8) is a heterocyclic ester building block, consisting of a furan-3-carboxylate core functionalized with a propargyl (prop-2-yn-1-yl) group. It has a molecular weight of 150.13 g/mol and an XLogP3 of 1.4 [1]. It is primarily utilized in synthetic chemistry, notably for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, to construct complex molecular architectures for pharmaceutical and agrochemical discovery programs [2].

Why Generic Substitution Fails for Prop-2-yn-1-yl furan-3-carboxylate


Procurement based solely on the 'furan-3-carboxylate' core is risky. The terminal alkyne of the propargyl group is a critical structural feature that enables specific, quantitative chemical ligation strategies like CuAAC 'click' chemistry. Substituting this with a saturated propyl chain (propyl furan-3-carboxylate, CAS 156741-78-5) or an allyl group (allyl furan-3-carboxylate, CAS 743420-67-9) eliminates the alkyne's unique orthogonal reactivity. Furthermore, the 3-substitution on the furan ring can lead to different biological target engagement compared to 2-substituted analogs (e.g., propargyl furan-2-carboxylate), impacting the validity and reproducibility of biological assays [1].

Prop-2-yn-1-yl furan-3-carboxylate: Evidence-Based Differentiation


Orthogonal Click Chemistry via Terminal Alkyne

The target compound possesses a terminal alkyne, which is absent in close structural analogs like propyl furan-3-carboxylate (CAS 156741-78-5) and allyl furan-3-carboxylate. The terminal alkyne enables quantitative, bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction characteristic not possible with the other ester derivatives . While reaction rates are azide-partner dependent, the presence of this functional group is a binary, differentiating factor for synthetic strategy design.

Click Chemistry Bioconjugation Chemical Biology

Pesticidal Activity Unique to Propargyl Furancarboxylates

A foundational patent (US4920110) demonstrates that propargyl furan-3-carboxylates, as a class, are effective for controlling pests like mites, where prior-art non-furan propargyl carboxylates (e.g., propargyl benzoates) showed unsatisfactory performance [1]. While quantitative pest mortality rates for the specific compound are not provided, the patent establishes a class-level differentiation wherein the furan ring is critical for a new mode or spectrum of pesticidal action, a feature not available in non-furan propargyl esters.

Agrochemistry Pesticide Discovery Acaricide

Quantified Cytotoxicity in MCF-7 Breast Cancer Cells

The compound has demonstrated a dose-dependent reduction in cell viability against the MCF-7 human breast cancer cell line, with an IC50 value of approximately 15 µM after 48 hours of treatment . In contrast, the non-alkyne analog propyl furan-3-carboxylate lacks this specific quantitative data in the same assay, as its reported anticancer activity is only described qualitatively as being 'investigated' or 'explored' . This provides a specific, albeit preliminary, quantitative differentiation point for researchers requiring a cytotoxic hit with a defined cellular potency.

Anticancer Research Medicinal Chemistry Breast Cancer

Prop-2-yn-1-yl furan-3-carboxylate: Optimal Applications


1,2,3-Triazole Library Synthesis via Click Chemistry

The terminal alkyne of Prop-2-yn-1-yl furan-3-carboxylate makes it a superior choice for synthesizing 1,2,3-triazole-linked compound libraries via CuAAC 'click' chemistry. Unlike propyl or allyl furan-3-carboxylates, which cannot participate in this reaction, this compound enables the rapid, modular assembly of diverse screening collections .

Hit-to-Lead Exploration with MCF-7 Cytotoxin

For oncology research programs, this compound serves as a starting point for hit-to-lead optimization. Its defined ~15 µM IC50 against MCF-7 cells provides a quantitative baseline for SAR studies, unlike competing non-alkyne furan esters that lack reported potency data . The alkyne handle further allows for subsequent functionalization.

Mite Control with Propargyl Furancarboxylates

Patented evidence shows that the propargyl furan-3-carboxylate core is critical for effective pest control, overcoming the 'unsatisfactory' performance of earlier propargyl benzoate pesticides [1]. This compound is ideal for agrochemical SAR programs seeking new acaricides with a novel structural scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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